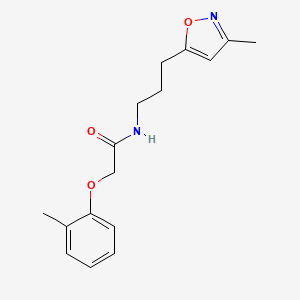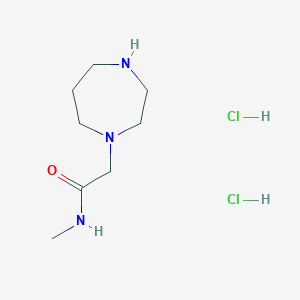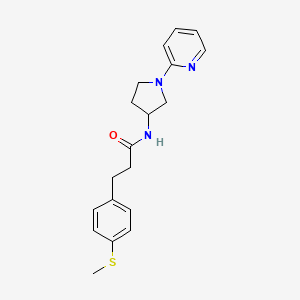
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are mainly related to its effects on the dopamine system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to have potential therapeutic effects in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the brain.
Conclusion:
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system and its potential therapeutic effects in the treatment of drug addiction. However, more research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process. The starting material is 3,4-methylenedioxyphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyanobutane to form the corresponding amide. The amide is then brominated using N-bromosuccinimide to form the final product.
Wissenschaftliche Forschungsanwendungen
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific research applications. One of its major applications is in the study of the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, which makes it useful in studying the dopamine system. It has also been used in the study of drug addiction and as a potential treatment for drug addiction.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-3-10(8-16)17-14(18)9-6-11(15)13-12(7-9)19-4-5-20-13/h6-7,10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMYEFOAVIBQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=C(C(=C1)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)



![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)
![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)
![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)
![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)